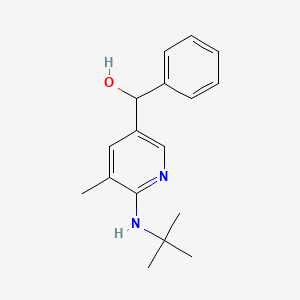![molecular formula C8H7BrClN3 B13015754 6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13015754.png)
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and methyl groups on the pyrrolo[2,1-f][1,2,4]triazine core imparts distinct chemical properties that make it a valuable target for synthetic and application-oriented research.
Métodos De Preparación
The synthesis of 6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate halogenated reagents. The reaction conditions typically include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial production methods for this compound may involve multi-step synthesis protocols that ensure high yield and purity. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also explored as alternative synthetic strategies .
Análisis De Reacciones Químicas
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are typically used.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens .
Aplicaciones Científicas De Investigación
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It has been explored for its antiviral, anticancer, and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes .
Comparación Con Compuestos Similares
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring. Examples include 4-amino-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine and 6-chloro-4-methylpyrrolo[2,1-f][1,2,4]triazine.
Other Heterocyclic Compounds: Compounds like quinolines and isoquinolines also feature nitrogen-containing rings and exhibit similar chemical properties.
Propiedades
Fórmula molecular |
C8H7BrClN3 |
|---|---|
Peso molecular |
260.52 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-6(9)5(2)13-7(4)8(10)11-3-12-13/h3H,1-2H3 |
Clave InChI |
BSTGBAACCIAMER-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=NN2C(=C1Br)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13015679.png)
![2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B13015685.png)
![2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B13015688.png)





![{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13015716.png)


![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13015727.png)

